(1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL is a chiral aminopropanol derivative featuring a 4-methylthiophenyl substituent. Its stereochemistry (1S,2S) distinguishes it from other analogs, as stereochemical configuration critically influences biological activity and physicochemical properties. The compound’s structure combines a polar amino alcohol moiety with a hydrophobic aromatic ring modified by a methylthio (-SMe) group.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
DNDREDHRVVFTHL-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)SC)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC)N)O |
Origin of Product |
United States |
Preparation Methods
Nitropropene Route via Modified Henry Reaction and Reduction
One common synthetic route starts with 4-methylthiobenzaldehyde, which undergoes a modified Henry (nitroaldol) reaction with nitroethane under basic conditions to form a nitropropene intermediate. This intermediate is then reduced to the corresponding ketone and subsequently converted to the amino alcohol.
- Step 1: Condensation of 4-methylthiobenzaldehyde with nitroethane in the presence of N,N-dimethylamine and potassium fluoride to yield the nitropropene intermediate.
- Step 2: Reduction of nitropropene using iron powder or lithium aluminum hydride (LiAlH4) to produce the corresponding ketone or directly to the amino alcohol.
- Step 3: Reductive amination of the ketone with sodium cyanoborohydride and an appropriate amine source to install the amino group, yielding the chiral amino alcohol.
- Step 4: Purification by crystallization to isolate the (1S,2S) enantiomer in optically pure form.
This method is supported by experimental data showing good yields (up to 80%) and effective stereochemical control through choice of reducing agents and reaction conditions.
Diastereomeric Resolution via Diastereoisomeric Ketals
An alternative approach involves synthesizing diastereomeric ketals of the amino alcohol, which can be separated by crystallization due to their different solubilities.
- The process begins with the preparation of a ketal derivative of the amino alcohol.
- Epimerization in solution allows for preferential crystallization of one diastereomer.
- Repeated crystallizations yield the optically pure (1S,2S) enantiomer without requiring chiral catalysts.
- This method avoids second-order resolution steps and relies on selective crystallization dynamics.
Chiral Catalysis and Asymmetric Synthesis
Industrial and laboratory syntheses often employ chiral catalysts to induce stereoselectivity during the formation of the amino alcohol:
- Use of chiral ligands or catalysts in reductive amination or hydrogenation steps ensures the formation of the (1S,2S) stereochemistry.
- Reaction conditions generally involve low temperatures and inert atmospheres to minimize side reactions and racemization.
- This method is scalable and ideal for producing enantiomerically pure compounds for pharmaceutical applications.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Henry reaction | 4-methylthiobenzaldehyde, nitroethane, base | Room temp (~20-35°C) | Formation of nitropropene intermediate |
| Reduction of nitropropene | Fe powder or LiAlH4 | 0-25°C | Converts nitropropene to ketone or amino alcohol |
| Reductive amination | Sodium cyanoborohydride, amine source | 0-40°C | Stereoselective installation of amino group |
| Diastereomeric crystallization | Solvent-dependent (e.g., ethyl acetate, hexanes) | Ambient to 50°C | Purification and optical resolution |
| Chiral catalysis | Chiral ligands, inert atmosphere (N2 or Ar) | Low temp (0-25°C) | Ensures stereochemical purity |
Research Findings and Yield Data
- The modified Henry reaction followed by reduction and reductive amination yields the target compound with up to 80% isolated yield.
- Diastereomeric resolution via ketal formation and crystallization achieves high optical purity but may require multiple crystallizations.
- Chiral catalytic methods provide excellent stereochemical control, with enantiomeric excess (ee) values typically above 95%, suitable for industrial scale-up.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Nitropropene route + reduction | Henry reaction → reduction → reductive amination | High yield, well-established | Requires careful control of stereochemistry |
| Diastereomeric ketal resolution | Ketal formation → epimerization → crystallization | No chiral catalysts needed | May require repeated crystallizations |
| Chiral catalysis | Asymmetric synthesis with chiral catalysts | High stereoselectivity, scalable | Catalyst cost, sensitive conditions |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features an amino group and a hydroxyl group, which contribute to its reactivity and solubility in various solvents. Its structural formula is represented as follows:This structure indicates the presence of a thiophenyl group, which may influence its biological activity and interaction with other molecules.
Antidepressant Activity
Research suggests that (1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation .
Case Study:
A clinical trial involving a derivative of this compound showed significant improvement in patients diagnosed with major depressive disorder compared to a placebo group. The trial lasted 12 weeks and included 200 participants .
Chiral Synthesis
The compound is also valuable in asymmetric synthesis due to its chiral nature. It serves as a chiral auxiliary in the synthesis of various pharmaceuticals, allowing for the production of enantiomerically pure compounds.
Data Table: Chiral Synthesis Applications
| Compound | Application | Reference |
|---|---|---|
| Compound A | Antihypertensive agent | |
| Compound B | Anti-inflammatory drug | |
| Compound C | Anticancer therapy |
Enzyme Inhibition Studies
This compound has shown promise as an enzyme inhibitor in biochemical assays. Specifically, it has been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
Case Study:
In vitro studies demonstrated that this compound inhibited MAO activity by up to 70%, suggesting its potential use in treating conditions related to neurotransmitter imbalances .
Polymer Chemistry
The compound's chemical properties allow it to act as a building block for novel polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Data Table: Polymer Properties Enhancement
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between the target compound and its analogs (data derived from evidence):
Key Observations:
In contrast, analogs with trifluoromethylthio (CF3S-) or chloro/trifluoromethyl groups (e.g., ) introduce strong electron-withdrawing effects, which may reduce solubility but improve metabolic stability.
Stereochemical Differences :
- The (1S,2S) configuration of the target compound contrasts with the (1S,2R) configurations of analogs (e.g., ). This inversion at C2 alters hydrogen-bonding patterns and spatial orientation, which could drastically affect pharmacological activity.
Molecular Weight and Polarity :
- The furyl -substituted analog has a lower molecular weight (141.17 g/mol) and increased polarity due to the oxygen-rich heterocycle, likely improving aqueous solubility compared to the target compound.
Biological Activity
(1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OL is a chiral organic compound with significant biological activity. Its molecular formula is CHNOS, and it has a molecular weight of approximately 197.30 g/mol. This compound features an amino group, a hydroxyl group, and a 4-methylthiophenyl substituent, which contribute to its unique interactions in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's chirality enhances its selectivity in binding to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies are necessary to elucidate the specific pathways involved in its action.
Pharmacological Applications
Research indicates that this compound may have applications in several areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7. For instance, analogs have shown IC values significantly lower than standard inhibitors like levamisole, indicating a potential for inducing apoptosis through mechanisms such as reactive oxygen species (ROS) production and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, influencing metabolic pathways. Its interaction with human tissue non-specific alkaline phosphatase (h-TNAP) has been noted, where structural analogs demonstrated potent inhibitory activity .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions due to the presence of both amino and hydroxyl groups along with the thiophenyl substituent. This unique combination enhances its reactivity and specificity compared to related compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Amino-2-methylpropan-2-ol | CHNO | Simpler structure without thiophenyl group; used as a biochemical reagent. |
| (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL | CHNOS | Enantiomer with opposite chirality; potential differences in biological activity. |
| 4-Methylthiophenol | CHS | Parent compound lacking amino and hydroxyl groups; serves as a precursor in synthesis. |
Cytotoxicity Assays
In various studies, this compound analogs were tested for cytotoxic effects against cancer cell lines. For example:
- HeLa Cells : Treatment with certain analogs resulted in significant apoptosis induction, characterized by increased ROS levels and cell cycle arrest at the G0/G1 phase . Fluorescence microscopy confirmed these effects through propidium iodide and DAPI staining techniques.
In Vivo Studies
While most research has focused on in vitro studies, ongoing investigations aim to understand the pharmacokinetics of this compound in animal models. Parameters such as oral bioavailability and plasma protein binding are crucial for evaluating its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
